2-Methyl-5-propoxybenzoic acid
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Overview
Description
2-Methyl-5-propoxybenzoic acid: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a propoxy group at the fifth position on the benzene ring . This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propoxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-methyl-5-hydroxybenzoic acid with propyl alcohol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to facilitate the formation of the ester, followed by hydrolysis to yield the desired acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the Friedel-Crafts acylation of toluene derivatives, followed by subsequent functional group transformations . This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-Methyl-5-propoxybenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-5-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzyme activity , influencing various biochemical processes . For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- 2-Methyl-5-hydroxybenzoic acid
- 2-Methyl-5-ethoxybenzoic acid
- 2-Methyl-5-butoxybenzoic acid
Comparison: 2-Methyl-5-propoxybenzoic acid is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs . This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methyl-5-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUBYCFKBVEGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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